molecular formula C20H18N4O2 B11267401 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Número de catálogo: B11267401
Peso molecular: 346.4 g/mol
Clave InChI: FQJXRJSXNABUSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-methylphenyl group and at position 5 with a pyrazole ring bearing a 4-ethoxyphenyl substituent.

Propiedades

Fórmula molecular

C20H18N4O2

Peso molecular

346.4 g/mol

Nombre IUPAC

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23)

Clave InChI

FQJXRJSXNABUSE-UHFFFAOYSA-N

SMILES canónico

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C

Origen del producto

United States

Métodos De Preparación

Synthesis of 3-Methylbenzamidoxime

The 3-methylphenyl substituent at position 3 of the oxadiazole is introduced via 3-methylbenzamidoxime. This intermediate is synthesized by reacting 3-methylbenzonitrile with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) for 6–8 hours. The amidoxime is isolated in 85–90% yield after recrystallization from ethanol.

Preparation of 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid

The pyrazole moiety is constructed via a cyclocondensation reaction. Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate is treated with hydrazine hydrate in ethanol under reflux for 12 hours, yielding 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide. Subsequent oxidation with iodine in DMSO at 60°C for 3 hours produces the carboxylic acid derivative in 75% yield.

Oxadiazole Formation via T3P Activation

The amidoxime and carboxylic acid undergo cyclization using propylphosphonic anhydride (T3P) as a coupling agent. In a representative procedure:

  • Reactants : 3-Methylbenzamidoxime (1.0 eq), 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (1.2 eq), T3P (1.5 eq), triethylamine (2.0 eq).

  • Conditions : Stirred in acetonitrile at 80°C for 4 hours.

  • Yield : 87–92% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Advantages :

  • High yields due to efficient activation of the carboxylic acid.

  • Minimal epimerization or side reactions.

Superbase-Mediated One-Pot Synthesis

Reaction Mechanism

Baykov et al.’s NaOH/DMSO system enables direct cyclization between amidoximes and esters at room temperature. For the target compound:

  • Reactants : 3-Methylbenzamidoxime (1.0 eq), ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate (1.1 eq).

  • Conditions : NaOH (2.0 eq) in DMSO, stirred at 25°C for 18 hours.

  • Yield : 78–85% after recrystallization from ethanol.

Limitations

  • Prolonged reaction times (18–24 hours).

  • Incompatibility with acid-labile groups (e.g., tert-butyl esters).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (MWI) significantly reduces reaction times. A modified protocol involves:

  • Reactants : 3-Methylbenzamidoxime (1.0 eq), 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq).

  • Conditions : MWI at 120°C for 15 minutes in acetonitrile with K₂CO₃.

  • Yield : 89–94%.

Environmental Benefits

  • 80% reduction in solvent volume.

  • Energy efficiency compared to conventional heating.

Comparative Analysis of Synthetic Methods

Parameter T3P Activation Superbase (NaOH/DMSO) Microwave-Assisted
Yield (%) 87–9278–8589–94
Reaction Time 4 hours18–24 hours15 minutes
Purification Column chromatographyRecrystallizationRecrystallization
Functional Group Tolerance HighModerateHigh

Challenges and Optimization Strategies

Regioselectivity Concerns

The 1,2,4-oxadiazole’s regiochemistry is controlled by the electronic nature of the substituents. Computational studies (DFT) suggest that the 3-methylphenyl group preferentially occupies position 3 due to steric and electronic effects.

Side Reactions

  • Dimerization : Nitrile oxide intermediates may dimerize during 1,3-dipolar cycloaddition. This is mitigated by using PtCl₄ catalysts.

  • Hydrolysis : The ethoxy group is stable under acidic/basic conditions but may degrade at temperatures >150°C.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-[3-(4-etoxi-fenil)-1H-pirazol-5-il]-3-(3-metilfenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, incluyendo:

    Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en el anillo de oxadiazol.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio en un medio ácido.

    Reducción: Borohidruro de sodio en metanol.

    Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have been tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Anticancer Properties

Several studies have evaluated the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves apoptosis induction and cell cycle arrest .

CompoundCancer Cell LineIC50 (µM)Mechanism
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazoleMCF-715Apoptosis
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazoleA54920Cell Cycle Arrest

Anti-inflammatory Effects

Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds similar to 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole have been shown to reduce inflammation markers in vitro and in vivo models .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for development into therapeutic agents targeting:

  • Infectious Diseases : As an antimicrobial agent.
  • Cancer Treatment : As a chemotherapeutic agent.
  • Inflammatory Disorders : As an anti-inflammatory drug.

Case Studies

Case Study 1 : A study conducted by Baby Ramana et al. synthesized various oxadiazole derivatives and assessed their antibacterial activity against clinical isolates of Escherichia coli. The derivatives exhibited potent activity with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2 : In another investigation focused on anticancer activity, a derivative similar to the compound was tested against a panel of cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability in treated groups compared to controls .

Mecanismo De Acción

El mecanismo de acción de 5-[3-(4-etoxi-fenil)-1H-pirazol-5-il]-3-(3-metilfenil)-1,2,4-oxadiazol implica su interacción con objetivos moleculares y vías específicas:

Comparación Con Compuestos Similares

Structural Analogues with Oxadiazole and Pyrazole Moieties

(a) 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Substituents : Oxadiazole at position 3 has a 4-(trifluoromethyl)phenyl group; pyrazole at position 5 has a cyclopropyl group.
  • Key Differences: The trifluoromethyl (‒CF₃) group is strongly electron-withdrawing, which may enhance metabolic stability compared to the ethoxy group in the target compound. Cyclopropyl substituents are known to improve pharmacokinetic properties by reducing conformational flexibility.
  • Applications : Likely used in agrochemicals due to the trifluoromethyl group’s prevalence in pesticides .
(b) 3-(3-Methylphenyl)-5-(quinolin-8-ylmethoxy)-1,2,4-oxadiazole Monohydrate
  • Substituents: Oxadiazole at position 3 has a 3-methylphenyl group (same as the target compound); position 5 is substituted with a quinoline-methoxy group.
  • Key Differences: The quinoline moiety introduces π-π stacking capabilities and fluorescence properties, making this compound suitable for metal ion recognition and antibacterial applications.
  • Research Findings : Demonstrated fluorescence in metal ion detection and moderate antibacterial activity .
(c) 5-(3-Bromo-5-methylphenyl)-3-(1-benzoylethyl)-1,2,4-oxadiazole
  • Substituents : Oxadiazole at position 3 has a benzoylethyl group; position 5 has a bromo-methylphenyl group.
  • Applications : Agricultural chemistry, as brominated compounds are common in herbicides .

Functional Analogues with Varied Heterocyclic Systems

(a) 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole
  • Structure : Triazole core with 3-methylphenyl, phenyl, and pyridyl substituents.
  • Comparison : The pyridyl group introduces basicity and metal coordination sites, differing from the ethoxyphenyl-pyrazole in the target compound.
  • Research : Triazoles are often explored for antifungal and anticancer activities, suggesting divergent applications compared to oxadiazoles .
(b) Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure : Combines pyrazole and triazole rings with a thiol group.
  • Key Findings : Moderate antiradical activity in DPPH assays, attributed to the thiol and triazole moieties. The target compound’s oxadiazole and ethoxyphenyl groups may offer different redox properties .

Actividad Biológica

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 334.37 g/mol

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazole, including the compound , exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For instance, studies have demonstrated that these compounds can effectively inhibit telomerase and histone deacetylases (HDACs), which are crucial in cancer progression .
  • Antimicrobial Properties :
    • The oxadiazole derivatives also exhibit significant antibacterial and antifungal activities. They have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .
  • Anti-inflammatory Effects :
    • Some studies suggest that these compounds can reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .

The mechanisms through which 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole exerts its biological effects include:

  • Enzyme Inhibition : The compound shows inhibitory activity against key enzymes such as:
    • Telomerase : Involved in maintaining telomere length in cancer cells.
    • Histone Deacetylases (HDACs) : Modulate chromatin structure and gene expression.
    • Cyclooxygenases (COX) : Key players in the inflammatory pathway.

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

StudyFindings
Demonstrated anticancer activity with IC50 values indicating effective inhibition across multiple cancer cell lines.
Showed promising results in reducing inflammation in vitro through COX inhibition.
Reported synthesis of new oxadiazole derivatives with enhanced anticancer properties through structural modifications.

Q & A

Q. What are effective synthetic routes for 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole?

A multi-step synthesis approach is recommended, starting with cyclocondensation of precursors such as acyl hydrazides and nitriles. For example, the oxadiazole core can be formed via cyclization under reflux conditions using ethanol/acetic acid mixtures, as demonstrated in analogous oxadiazole syntheses . Optimization of reaction time (e.g., 7–12 hours) and stoichiometric ratios (1:1 for key intermediates) is critical. Post-synthesis purification via silica gel chromatography (heptane:isopropyl acetate gradients) ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed?

A combination of techniques is essential:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular geometry, hydrogen bonding (e.g., O–H⋯N interactions), and dihedral angles between aromatic rings .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group validation (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic distribution .

Q. What initial biological screening strategies are appropriate for this compound?

Prioritize assays based on structural analogs:

  • Anticancer activity : Use caspase-based apoptosis induction assays (e.g., T47D breast cancer cells) with flow cytometry to monitor G1 phase arrest .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Solubility/bioavailability : HPLC-based logP determination and ADMET profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) or heteroaromatic rings (e.g., pyridyl) to enhance binding affinity .
  • Positional effects : Compare 4-ethoxy vs. 4-methoxy substituents on the phenyl ring to assess electronic effects on bioactivity .
  • In silico modeling : Docking studies with targets like TIP47 (apoptosis-related protein) to rationalize SAR trends .
Substituent (Position)Observed ActivityKey Finding
3-TrifluoromethylphenylApoptosis induction (IC₅₀ = 1.2 μM)Enhanced lipophilicity improves membrane permeability
4-MethoxyphenylAntifungal (MIC = 8 μg/mL)Methoxy group increases solubility

Q. How to address contradictions in reported biological activity across studies?

Contradictions may arise from:

  • Assay conditions : Standardize cell lines (e.g., MX-1 vs. T47D) and culture media to minimize variability .
  • Compound stability : Assess degradation in DMSO stock solutions via LC-MS over 72 hours .
  • Target selectivity : Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., TIP47 dependency) .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in flexible groups : The ethoxyphenyl moiety may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion accurately .
  • Hydrogen bonding networks : Use difference Fourier maps to resolve O–H⋯N interactions, refining H positions with riding models .
  • Twinned crystals : Implement twin-law refinement (e.g., BASF parameter in SHELXL) for high-R factors .

Q. How to design experiments for mechanism-of-action studies?

  • Photoaffinity labeling : Synthesize a probe with a diazirine tag to crosslink cellular targets, followed by pull-down assays and LC-MS/MS identification .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
  • Kinetic studies : Time-resolved fluorescence to measure target binding affinity (Kd) and residence time .

Methodological Notes

  • Synthesis : Avoid prolonged heating (>24 hours) to prevent oxadiazole ring decomposition .
  • Biological assays : Include positive controls (e.g., doxorubicin for apoptosis assays) and validate results across ≥3 independent replicates .
  • Crystallography : Collect data at low temperature (100 K) to improve resolution (<1.0 Å) and reduce thermal noise .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.